molecular formula C18H17BrFN2O4P B11399021 Dimethyl [2-(4-bromophenyl)-5-{[(4-fluorophenyl)methyl]amino}-1,3-oxazol-4-YL]phosphonate

Dimethyl [2-(4-bromophenyl)-5-{[(4-fluorophenyl)methyl]amino}-1,3-oxazol-4-YL]phosphonate

Cat. No.: B11399021
M. Wt: 455.2 g/mol
InChI Key: JZZFQTSVQLEOKA-UHFFFAOYSA-N
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Description

Dimethyl [2-(4-bromophenyl)-5-{[(4-fluorophenyl)methyl]amino}-1,3-oxazol-4-YL]phosphonate is a complex organic compound that features a unique combination of bromine, fluorine, and phosphonate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl [2-(4-bromophenyl)-5-{[(4-fluorophenyl)methyl]amino}-1,3-oxazol-4-YL]phosphonate typically involves multiple steps. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

Dimethyl [2-(4-bromophenyl)-5-{[(4-fluorophenyl)methyl]amino}-1,3-oxazol-4-YL]phosphonate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Nucleophiles, electrophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

Dimethyl [2-(4-bromophenyl)-5-{[(4-fluorophenyl)methyl]amino}-1,3-oxazol-4-YL]phosphonate has several scientific research applications:

Mechanism of Action

The mechanism of action of Dimethyl [2-(4-bromophenyl)-5-{[(4-fluorophenyl)methyl]amino}-1,3-oxazol-4-YL]phosphonate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl [2-(4-bromophenyl)-5-{[(4-fluorophenyl)methyl]amino}-1,3-oxazol-4-YL]phosphonate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various scientific and industrial applications.

Properties

Molecular Formula

C18H17BrFN2O4P

Molecular Weight

455.2 g/mol

IUPAC Name

2-(4-bromophenyl)-4-dimethoxyphosphoryl-N-[(4-fluorophenyl)methyl]-1,3-oxazol-5-amine

InChI

InChI=1S/C18H17BrFN2O4P/c1-24-27(23,25-2)18-17(21-11-12-3-9-15(20)10-4-12)26-16(22-18)13-5-7-14(19)8-6-13/h3-10,21H,11H2,1-2H3

InChI Key

JZZFQTSVQLEOKA-UHFFFAOYSA-N

Canonical SMILES

COP(=O)(C1=C(OC(=N1)C2=CC=C(C=C2)Br)NCC3=CC=C(C=C3)F)OC

Origin of Product

United States

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